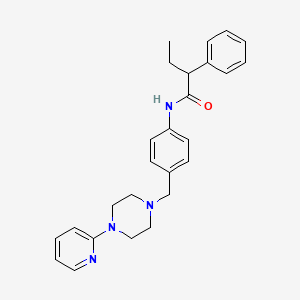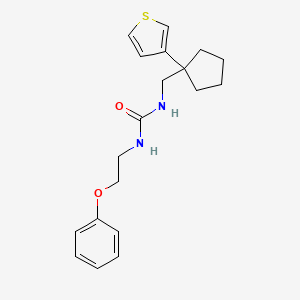
N-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-1-methyl-1H-pyrazol-4-sulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C12H18N4O5S and its molecular weight is 330.36. The purity is usually 95%.
BenchChem offers high-quality N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Entwicklung von Medikamenten
Diese Verbindung ist vielversprechend im Bereich der Medikamentenentwicklung. Sie wurde bei der Synthese von hybriden Pyrrolidin-2,5-dion-Derivaten mit potenten Antikonvulsiva-Eigenschaften verwendet . Beispielsweise hat Verbindung 30, die diese Verbindung in ihrer Synthese beinhaltet, eine potente Antikonvulsiva-Aktivität und ein günstiges Sicherheitsprofil gezeigt .
Antikonvulsiva-Forschung
Die Verbindung wurde bei der Suche nach neuen Antikonvulsiva eingesetzt . Sie wurde in einer optimierten Kupplungsreaktion eingesetzt, die mehrere Hybridverbindungen ergab, die in allgemein akzeptierten Tierkrampfmodellen eine Breitbandaktivität zeigten .
Schmerzlinderung
Einige Verbindungen, die unter Verwendung dieser Verbindung synthetisiert wurden, haben in Schmerzmodellen Wirksamkeit gezeigt . Beispielsweise erwies sich Verbindung 30 im Formalin-Test für tonischen Schmerz, im Capsaicin-induzierten Schmerzmodell und im Oxaliplatin (OXPT)-induzierten neuropathischen Schmerzmodell bei Mäusen als wirksam .
Eigenschaften
IUPAC Name |
N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-1-methylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O5S/c1-15-9-10(8-13-15)22(19,20)14-4-6-21-7-5-16-11(17)2-3-12(16)18/h8-9,14H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYBTWQBKLRNGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCCOCCN2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1,6,7-trimethyl-3-(2-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2500164.png)
![6-chloro-N'-[2-(4-methylanilino)acetyl]pyridine-3-carbohydrazide](/img/structure/B2500165.png)
![2-Ethyl-5-((4-hydroxypiperidin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2500166.png)

![1,3,5-trimethyl-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}-1H-pyrazole-4-sulfonamide](/img/structure/B2500168.png)
![2,4-Bis(trifluoromethyl)-7-[4-(trifluoromethyl)phenoxy]-1,8-naphthyridine](/img/structure/B2500169.png)

![3-Methyl-6-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2500176.png)


![1-[(4-chlorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2500182.png)
![3-(4-fluorophenyl)-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2500183.png)
![tert-butyl N-{8-aminobicyclo[3.2.1]octan-3-yl}carbamate](/img/new.no-structure.jpg)
![4-{[1-(3-acetylbenzenesulfonyl)piperidin-4-yl]oxy}-6-methyl-2H-pyran-2-one](/img/structure/B2500185.png)
